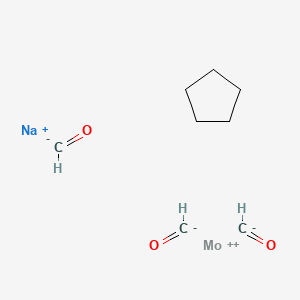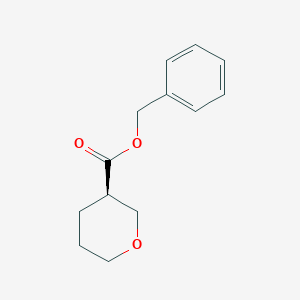
benzyl (3R)-tetrahydropyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (3R)-tetrahydropyran-3-carboxylate is an organic compound that features a benzyl group attached to a tetrahydropyran ring with a carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3R)-tetrahydropyran-3-carboxylate typically involves the esterification of (3R)-tetrahydropyran-3-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutylammonium iodide (TBAI) can be employed to promote the esterification reaction under mild conditions, ensuring high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl alcohol or benzyl alkane derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl (3R)-tetrahydropyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials
作用機序
The mechanism of action of benzyl (3R)-tetrahydropyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets through hydrophobic interactions and π-π stacking. The tetrahydropyran ring provides additional stability and specificity to the compound’s interactions, facilitating its biological activity .
類似化合物との比較
Benzyl acetate: Similar in structure but with an acetate group instead of a tetrahydropyran ring.
Benzyl benzoate: Contains a benzoate group instead of a tetrahydropyran ring.
Benzyl alcohol: Lacks the carboxylate and tetrahydropyran functionalities.
Uniqueness: Benzyl (3R)-tetrahydropyran-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties. This ring structure enhances the compound’s stability and specificity in various reactions and interactions, making it a valuable intermediate in organic synthesis and drug development .
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
benzyl (3R)-oxane-3-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChIキー |
KJVDXMGNDGFNOF-GFCCVEGCSA-N |
異性体SMILES |
C1C[C@H](COC1)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(COC1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


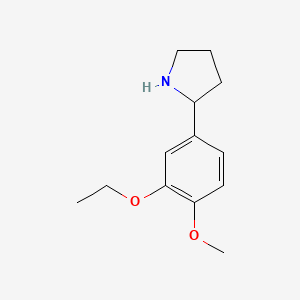
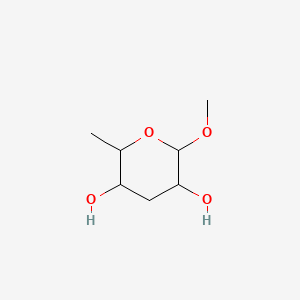


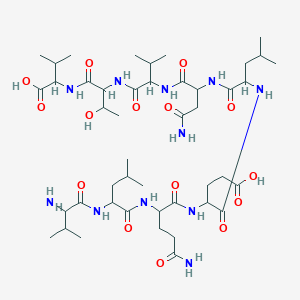
![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)



![5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)


![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)
